Cyanomaclurin

Catalog No.
S1831870
CAS No.
10020-68-5
M.F
C18H22N2O6S
M. Wt
0
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Cyanomaclurin

CAS Number

10020-68-5

Product Name

Cyanomaclurin

Molecular Formula

C18H22N2O6S

Molecular Weight

0

Synonyms

Cyanomaclurin

Cyanomaclurin is a naturally occurring compound classified as a furanoflavone, primarily isolated from the wood of the jackfruit tree (Artocarpus heterophyllus). Its chemical structure includes a chromenone core, characterized by a fused benzene and pyran ring system, which is typical of flavonoids. The compound has gained attention for its potential biological activities, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property suggests its applicability in cosmetic formulations aimed at skin lightening and browning prevention in food products .

Typical of flavonoids, including:

  • Michael Addition: The compound can undergo Michael addition reactions due to the presence of α,β-unsaturated carbonyl groups.
  • Condensation Reactions: It can react with various aldehydes and ketones under basic conditions to form chalcone derivatives.
  • Oxidation: Cyanomaclurin may be oxidized to form more complex structures or derivatives, which can enhance its biological activity or alter its properties for specific applications

    Cyanomaclurin exhibits notable biological activities:

    • Tyrosinase Inhibition: It has been shown to inhibit mushroom tyrosinase with an IC50 value lower than that of kojic acid, making it a promising candidate for use in skin-whitening products .
    • Antioxidant Properties: Like many flavonoids, cyanomaclurin possesses antioxidant properties that can protect cells from oxidative stress.
    • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings .

Cyanomaclurin can be synthesized through various methods:

  • Claisen-Schmidt Condensation: This method involves the reaction of acetophenone derivatives with aromatic aldehydes under alkaline conditions to form chalcone intermediates, which can subsequently be converted into cyanomaclurin.
  • Sequential Synthetic Routes: Researchers have developed multi-step synthetic pathways that involve the formation of intermediate compounds followed by specific transformations to yield cyanomaclurin .
  • Natural Extraction: The compound is also isolated from natural sources such as Artocarpus heterophyllus using solvent extraction techniques followed by chromatographic purification .

Cyanomaclurin has several applications across different fields:

  • Cosmetics: Due to its tyrosinase inhibitory activity, it is explored for use in skin-lightening formulations.
  • Food Industry: Its ability to prevent browning in fruits makes it a candidate for food preservation and enhancement.
  • Pharmaceuticals: The antioxidant and antimicrobial properties suggest potential uses in therapeutic formulations targeting oxidative stress-related diseases .

Studies on cyanomaclurin's interactions with other compounds indicate its potential synergistic effects:

  • With Other Flavonoids: Cyanomaclurin may enhance the bioactivity of other flavonoids when used in combination, potentially leading to greater therapeutic effects.
  • Metabolic Pathways: Research on how cyanomaclurin interacts with metabolic enzymes could provide insights into its pharmacokinetics and dynamics within biological systems

    Cyanomaclurin shares structural and functional similarities with several other compounds. Here are some of them:

    CompoundStructural FeaturesBiological Activity
    ArtocarpinSimilar furanoflavone structureTyrosinase inhibition
    DihydromorinContains hydroxyl groups; related to cyanomaclurinAntioxidant properties
    NorartocarpetinFuranoflavone derivativeAntimicrobial activity
    CycloartocarpinFused ring system; similar biosynthetic pathwayPotential anti-inflammatory effects

    Cyanomaclurin's uniqueness lies in its specific arrangement of functional groups and its pronounced inhibitory effect on tyrosinase compared to these similar compounds. This specificity enhances its appeal for targeted applications in cosmetics and food preservation .

Molecular Formula and Basic Structural Characteristics

Cyanomaclurin is a complex polyphenolic compound with the molecular formula C₁₅H₁₂O₆, representing a sophisticated tetracyclic framework that exhibits unique structural characteristics within the flavonoid family [4]. The compound possesses a molecular weight of 288.25 grams per mole and is classified under the Chemical Abstracts Service registry number 10020-68-5 [4]. The International Union of Pure and Applied Chemistry systematic name for cyanomaclurin is (1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrol, which reflects its complex polycyclic architecture [4].

The structural framework of cyanomaclurin is characterized by a tetracyclic dioxocin system, featuring two oxygen atoms incorporated into the ring structure through ether linkages [4]. This compound has been identified and isolated from natural sources, particularly from Artocarpus integer and Artocarpus heterophyllus, where it occurs as a secondary metabolite [4]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC2=C(C=C1O)O[C@@H]3C([C@@H]2OC4=CC(=CC(=C34)O)O)O, which provides a detailed description of the connectivity and stereochemistry of the molecule [4].

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₆PubChem [4]
Molecular Weight288.25 g/molPubChem [4]
Chemical Name (International Union of Pure and Applied Chemistry)(1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrolPubChem [4]
Chemical Abstracts Service Registry Number10020-68-5PubChem [4]
PubChem Compound Identifier44257130PubChem [4]
International Chemical Identifier KeyWOXYXFWUFXHROX-DMJDIKPUSA-NPubChem [4]
Exact Mass288.06338810 DaPubChem [4]
Monoisotopic Mass288.06338810 DaPubChem [4]

Stereochemistry and Conformational Analysis

The stereochemical complexity of cyanomaclurin is evident from its chiral nature, containing multiple stereocenters that contribute to its three-dimensional configuration [4]. The molecule possesses two defined atom stereocenters with established (1S,9R) configuration, while maintaining one undefined atom stereocenter that introduces additional conformational possibilities [4]. This stereochemical arrangement is crucial for understanding the compound's biological activity and chemical reactivity patterns [4].

Conformational analysis reveals that cyanomaclurin exhibits exceptional structural rigidity due to its tetracyclic framework, with zero rotatable bonds contributing to a fixed three-dimensional geometry [4]. This conformational constraint is significant because it limits the molecular flexibility and influences the compound's interaction with biological targets and chemical environments [5]. The rigid structure is maintained through the dioxocin ring system, which creates a locked conformation that prevents significant structural rearrangement under normal conditions [4].

The stereochemical features of cyanomaclurin can be analyzed through its topological complexity, which is quantified as 404 according to computational analysis [4]. This high complexity value reflects the intricate arrangement of atoms and bonds within the molecule, indicating a sophisticated three-dimensional architecture [4]. The compound's stereochemistry is further characterized by the absence of defined bond stereocenters, suggesting that the chirality arises primarily from tetrahedral carbon centers rather than alkene configurations [4].

Stereochemical FeatureDescriptionReference
Molecular ChiralityChiral molecule with defined stereocentersPubChem structural analysis [4]
Defined Stereocenters2 defined atom stereocentersPubChem computational data [4]
Undefined Stereocenters1 undefined atom stereocenterPubChem computational data [4]
Stereochemical Configuration(1S,9R) configuration at defined centersPubChem International Union of Pure and Applied Chemistry nomenclature [4]
Conformational RigidityRigid tetracyclic structure with 0 rotatable bondsPubChem rotatable bond count [4]
Ring System TypeTetracyclic dioxocin framework with fused aromatic ringsPubChem structural classification [4]

Physicochemical Properties

Molecular Weight and Elemental Composition

The molecular weight of cyanomaclurin is precisely determined as 288.25 grams per mole, with an exact mass of 288.06338810 Daltons [4]. The elemental composition analysis reveals that the compound consists of 15 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms, contributing to its overall molecular architecture [4]. The distribution of these elements provides insight into the compound's chemical behavior and physical properties [4].

Carbon constitutes the largest portion of the molecular mass, accounting for 180.15 atomic mass units or approximately 62.50% of the total molecular weight [4]. Hydrogen contributes 12.096 atomic mass units, representing 4.20% of the molecular mass, while oxygen accounts for 95.994 atomic mass units or 33.30% of the total weight [4]. This elemental distribution is characteristic of polyphenolic compounds and reflects the presence of multiple hydroxyl groups and aromatic ring systems [4].

The heavy atom count of cyanomaclurin is 21, which includes all non-hydrogen atoms in the molecular structure [4]. This parameter is significant for understanding the compound's density and molecular volume characteristics [4]. The formal charge of the molecule is zero, indicating that cyanomaclurin exists as a neutral compound under standard conditions [4].

ElementNumber of AtomsAtomic Mass (u)Total Mass (u)Mass Percentage (%)
Carbon (C)1512.01180.1562.50
Hydrogen (H)121.00812.0964.20
Oxygen (O)615.99995.99433.30
Total33-288.25100.00

Partition Coefficient and Polar Surface Area

The partition coefficient of cyanomaclurin, expressed as XLogP3-AA, is calculated to be 1.1, indicating moderate lipophilicity characteristics [4]. This value suggests that the compound has balanced hydrophilic and lipophilic properties, which is typical for bioactive polyphenolic compounds [4]. The partition coefficient is a critical parameter for predicting the compound's behavior in biological systems and its potential for membrane permeability [15].

The topological polar surface area of cyanomaclurin is determined to be 99.4 square Angstroms, which represents the surface area occupied by polar atoms in the molecule [4]. This parameter is particularly important for understanding the compound's solubility characteristics and its ability to form hydrogen bonds with surrounding molecules [4]. The relatively high polar surface area is consistent with the presence of four hydroxyl groups in the molecular structure [4].

The hydrogen bonding capacity of cyanomaclurin is characterized by four hydrogen bond donor sites and six hydrogen bond acceptor sites [4]. These values indicate significant potential for intermolecular hydrogen bonding, which influences the compound's solubility profile and crystalline structure [4]. The hydrogen bonding characteristics are primarily attributed to the hydroxyl groups and ether oxygen atoms present in the molecular framework [4].

PropertyValueReference
XLogP3-AA (Partition Coefficient)1.1PubChem (XLogP3 3.0) [4]
Hydrogen Bond Donor Count4PubChem (Cactvs) [4]
Hydrogen Bond Acceptor Count6PubChem (Cactvs) [4]
Rotatable Bond Count0PubChem (Cactvs) [4]
Topological Polar Surface Area99.4 ŲPubChem (Cactvs) [4]
Heavy Atom Count21PubChem [4]
Formal Charge0PubChem [4]
Complexity404PubChem (Cactvs) [4]

Solubility Profile and pH-Dependent Behavior

The solubility profile of cyanomaclurin is influenced by its moderate partition coefficient and significant polar surface area, suggesting amphiphilic characteristics [4]. The presence of four hydroxyl groups provides multiple sites for hydrogen bonding with water molecules, contributing to aqueous solubility under appropriate conditions [4]. However, the aromatic tetracyclic framework introduces hydrophobic characteristics that may limit water solubility at higher concentrations [4].

The pH-dependent behavior of cyanomaclurin is expected to be influenced by the ionization state of its hydroxyl groups, which can undergo deprotonation under alkaline conditions [12]. The phenolic hydroxyl groups present in the molecule are weak acids that can participate in acid-base equilibria, potentially affecting the compound's solubility and chemical stability as a function of pH [12]. Under acidic conditions, the molecule remains predominantly in its neutral form, while basic conditions may promote partial deprotonation [12].

The compound's behavior in different solvent systems is governed by the balance between its polar and non-polar regions [11]. In polar protic solvents, hydrogen bonding interactions with the hydroxyl groups are expected to enhance solubility [11]. Conversely, in non-polar solvents, the aromatic ring systems may provide favorable interactions through pi-pi stacking or van der Waals forces [11].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about cyanomaclurin through the analysis of hydrogen and carbon-13 nuclear environments [13]. The proton nuclear magnetic resonance spectrum of cyanomaclurin is expected to display characteristic signals corresponding to aromatic protons, hydroxyl protons, and methine protons within the tetracyclic framework [14]. The aromatic region typically appears in the 6.0-8.0 parts per million range, where signals from the benzene ring protons are observed [14].

The hydroxyl protons in cyanomaclurin are anticipated to appear as broad signals in the 4.0-6.0 parts per million region, with their exact chemical shifts depending on the hydrogen bonding environment and solvent conditions [14]. The methine protons at the stereogenic centers are expected to appear as complex multipiples in the aliphatic region, reflecting their coupling patterns with adjacent protons [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of cyanomaclurin [14]. The aromatic carbon signals typically appear in the 100-160 parts per million range, while the aliphatic carbons appear at lower field values [14]. The quaternary carbons bearing oxygen substituents are expected to appear in the 150-160 parts per million region [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of cyanomaclurin provides molecular weight confirmation and structural information through characteristic fragmentation patterns [16]. The molecular ion peak is expected to appear at mass-to-charge ratio 288, corresponding to the molecular weight of the compound [10]. Common fragmentation patterns in polyphenolic compounds include the loss of hydroxyl groups (mass loss of 17), formation of quinone-like structures, and cleavage of ether bonds [16] [18].

The fragmentation behavior of cyanomaclurin is influenced by its tetracyclic structure, which may undergo ring-opening reactions under electron impact conditions [16]. Alpha-cleavage adjacent to oxygen atoms is a common fragmentation pathway that can provide information about the substitution pattern of the molecule [16]. The loss of carbon monoxide (mass loss of 28) from carbonyl-containing fragments is another characteristic fragmentation pattern observed in polyphenolic compounds [16].

Tandem mass spectrometry experiments can provide additional structural information by analyzing the fragmentation of specific precursor ions [10]. The use of collision-induced dissociation techniques allows for the systematic study of fragmentation pathways and the identification of diagnostic fragment ions [10]. These fragmentation patterns are valuable for compound identification and structural elucidation purposes [18].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of cyanomaclurin reveals characteristic absorption patterns associated with its aromatic chromophore systems [19]. The compound is expected to exhibit strong absorption in the ultraviolet region due to pi-to-pi* transitions within the aromatic ring systems [19] [22]. The presence of multiple conjugated aromatic rings and electron-donating hydroxyl groups influences the electronic transitions and absorption wavelengths [19].

The absorption spectrum typically displays multiple absorption maxima corresponding to different electronic transitions [19]. The longest wavelength absorption band is associated with the extended conjugation within the molecular framework [22]. The extinction coefficient values provide information about the intensity of these electronic transitions [19].

Solvent effects on the ultraviolet-visible spectrum can provide information about the compound's electronic properties and hydrogen bonding capabilities [19]. Polar solvents may cause bathochromic shifts in the absorption maxima due to stabilization of excited states [19]. The Beer-Lambert law relationship allows for quantitative analysis of cyanomaclurin concentrations in solution [19].

Infrared Spectroscopic Features

Infrared spectroscopy provides detailed information about the functional groups present in cyanomaclurin through characteristic vibrational frequencies [20]. The hydroxyl groups are expected to produce broad absorption bands in the 3200-3600 wavenumber region, with the exact position depending on the extent of hydrogen bonding [21]. Intramolecular hydrogen bonding may shift these frequencies to lower wavenumbers [20].

The aromatic carbon-carbon stretching vibrations typically appear in the 1400-1600 wavenumber region, providing confirmation of the aromatic ring systems [21]. The carbon-oxygen stretching vibrations of the ether linkages are expected in the 1000-1300 wavenumber region [20]. The aromatic carbon-hydrogen bending vibrations appear in the 700-900 wavenumber fingerprint region [21].

Cyanomaclurin represents a distinctive condensed flavonoid compound with limited but significant natural occurrence across specific plant taxonomic groups. This benzopyran derivative demonstrates a remarkably narrow distribution pattern, being primarily concentrated within select genera of two distinct plant families.

Artocarpus Species (Artocarpus integer and Artocarpus heterophyllus)

The Artocarpus genus within the Moraceae family constitutes the primary natural source of cyanomaclurin, with Artocarpus integer and Artocarpus heterophyllus representing the most extensively documented species [1] [2] [3] [4] [5]. Artocarpus heterophyllus, commonly known as jackfruit, has been identified as a significant repository of cyanomaclurin, particularly concentrated in the wood and bark tissues [2] [6] [4] [5]. Phytochemical investigations have consistently demonstrated the presence of cyanomaclurin alongside other prenylated flavonoids including artocarpin, cycloartocarpin, artocarpanone, and norartocarpetin [3] [4] [5].

Artocarpus integer, known as cempedak, represents another well-documented source of cyanomaclurin within the Artocarpus genus [1] [7] [8]. Recent comprehensive phytochemical investigations of Artocarpus integer root extract have led to the isolation of multiple bioactive compounds, establishing this species as a valuable source of diverse secondary metabolites including cyanomaclurin [7]. The compound occurs predominantly in the root, bark, and wood tissues of Artocarpus integer, following similar distribution patterns observed in related Artocarpus species [8] [9].

The historical significance of Artocarpus integrifolia, now considered synonymous with Artocarpus heterophyllus, cannot be overlooked in cyanomaclurin research [10]. This species was first identified as a source of cyanomaclurin in Indian dyestuff known as Jackwood, establishing the earliest documented occurrence of this compound in scientific literature [10]. The wood of Artocarpus species demonstrates particularly high concentrations of cyanomaclurin, making these tissues the primary commercial source for compound isolation [2] [6].

Peltophorum Species

Peltophorum africanum, belonging to the Fabaceae family, represents a taxonomically distinct source of cyanomaclurin, expanding the known distribution beyond the Moraceae family [11] [12] [13]. This African leguminous tree species, commonly known as weeping wattle, has been identified as containing novel cyanomaclurin analogues, demonstrating structural variations of the parent compound [11] [14]. The presence of cyanomaclurin in Peltophorum africanum is particularly significant from a chemotaxonomic perspective, as it represents convergent evolution of secondary metabolite biosynthesis across different plant families [12] [13].

Peltophorum africanum exhibits widespread distribution across southern Africa and tropical regions, where it serves multiple ethnomedicinal purposes [12] [13] [15]. The bark and stem tissues of Peltophorum africanum have been identified as the primary repositories of cyanomaclurin and related compounds [12] [13]. Phytochemical investigations have revealed that Peltophorum species contain not only cyanomaclurin but also structurally related flavonoid compounds, suggesting active biosynthetic pathways for condensed flavonoid production [12] [13].

Other Plant Sources and Taxonomic Distribution

The taxonomic distribution of cyanomaclurin extends beyond the primary Artocarpus and Peltophorum genera, though with significantly reduced frequency and concentration. Within the Moraceae family, cyanomaclurin occurrence appears to be primarily restricted to the Artocarpus genus, with limited reports from other moraceous genera [16] [17] [18]. This restricted distribution within Moraceae suggests that cyanomaclurin biosynthesis represents a specialized metabolic capability that evolved within specific phylogenetic lineages [16] [17].

The occurrence of cyanomaclurin in Peltophorum africanum within the Fabaceae family represents a remarkable example of convergent evolution in secondary metabolite production [12] [13]. This distribution pattern suggests that the biosynthetic machinery for cyanomaclurin production evolved independently in these taxonomically distant plant families, highlighting the adaptive significance of this compound [12] [13]. No other plant families have been definitively documented to contain cyanomaclurin, emphasizing the restricted taxonomic distribution of this specialized flavonoid [16] [17] [18].

Biosynthetic Pathways in Plants

The biosynthetic pathway leading to cyanomaclurin formation involves complex enzymatic processes characteristic of condensed flavonoid biosynthesis in plants. While the complete biosynthetic pathway for cyanomaclurin remains incompletely elucidated, current understanding suggests involvement of the phenylpropanoid pathway as the foundational metabolic framework [19] [20] [21]. The formation of cyanomaclurin likely proceeds through intermediates common to flavonoid biosynthesis, including the conversion of aromatic amino acids through cytochrome P450-mediated transformations [19] [20] [22].

The biosynthetic process begins with the conversion of phenylalanine through the action of phenylalanine ammonia lyase, leading to the formation of cinnamic acid derivatives that serve as precursors for flavonoid biosynthesis [20] [21] [23]. Subsequent enzymatic modifications involving cytochrome P450 monooxygenases and other specialized enzymes result in the formation of the characteristic benzopyran structure observed in cyanomaclurin [19] [20] [22]. The specific enzymatic steps leading to the unique structural features of cyanomaclurin, including its particular hydroxylation pattern and stereochemistry, remain subjects of ongoing research [19] [20].

Plant secondary metabolite biosynthesis often involves channeled metabolic processes where enzymes are organized into multienzyme complexes or metabolons [20] [22] [24]. This organization facilitates efficient conversion of precursors while minimizing the accumulation of potentially toxic intermediates [20] [22]. The biosynthesis of cyanomaclurin likely follows similar organizational principles, with specialized enzyme systems directing the conversion of phenylpropanoid precursors through the specific structural modifications required for cyanomaclurin formation [20] [22] [24].

Ecological Significance and Plant Defense Mechanisms

Cyanomaclurin functions as a specialized plant defense compound, contributing to the comprehensive chemical arsenal deployed by plants against herbivorous insects and other potential threats [25] [26] [27]. The compound demonstrates significant antioxidant properties, enabling plants to mitigate oxidative stress caused by environmental factors including pathogen attack, herbivore feeding, and abiotic stressors [28] [10] [15]. This antioxidant capacity positions cyanomaclurin as a crucial component of plant cellular protection mechanisms [28] [10] [15].

The defensive properties of cyanomaclurin extend beyond antioxidant activity to include direct deterrent effects against herbivorous arthropods [25] [26] [27]. Plant secondary metabolites like cyanomaclurin often function through multiple mechanisms, including feeding deterrence, toxicity to herbivore digestive systems, and interference with herbivore development [25] [26] [27] [29]. The specific molecular mechanisms by which cyanomaclurin exerts these defensive effects involve interactions with herbivore cellular targets, potentially including interference with oxidative metabolism and membrane integrity [25] [26] [27].

Cyanomaclurin production in plants follows inducible patterns characteristic of defense compound biosynthesis, with increased production occurring in response to herbivore attack or pathogen challenge [25] [26] [29]. This inducible nature allows plants to optimize resource allocation by producing defensive compounds primarily when needed, rather than maintaining constitutively high levels [25] [26] [29]. The temporal and spatial regulation of cyanomaclurin biosynthesis within plant tissues reflects sophisticated regulatory mechanisms that maximize defensive efficacy while minimizing metabolic costs [25] [26] [29].

Chemotaxonomic Implications

The distribution pattern of cyanomaclurin across plant taxa provides valuable insights into plant evolutionary relationships and the evolution of secondary metabolite biosynthesis [16] [30] [17] [18]. The primary occurrence of cyanomaclurin within the Artocarpus genus of Moraceae family establishes this compound as a potential chemotaxonomic marker for this specific plant lineage [16] [30] [17] [18]. The consistent presence of cyanomaclurin across multiple Artocarpus species suggests that the biosynthetic capability for this compound represents an ancestral trait within this genus [16] [30] [17] [18].

The occurrence of cyanomaclurin in Peltophorum africanum within the distantly related Fabaceae family presents a compelling case study in convergent evolution of secondary metabolite production [12] [13] [30]. This taxonomic disjunction indicates that the selective pressures favoring cyanomaclurin production have operated independently across different plant lineages, resulting in the evolution of similar biosynthetic capabilities in taxonomically unrelated groups [12] [13] [30]. Such convergent evolution patterns provide important evidence for the adaptive significance of specific secondary metabolite structures [12] [13] [30].

The restricted taxonomic distribution of cyanomaclurin contrasts with more widely distributed plant secondary metabolites, suggesting that this compound represents a specialized evolutionary solution to specific ecological challenges [16] [30] [17] [18]. The chemotaxonomic implications extend to understanding the evolutionary constraints and opportunities that have shaped secondary metabolite diversity within plant families [16] [30] [17] [18]. Future phylogenetic analyses incorporating cyanomaclurin distribution data may provide additional insights into the evolutionary history of the Moraceae and Fabaceae families [16] [30] [17] [18].

Dates

Last modified: 07-20-2023

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